2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S12369544
CAS No.
675581-77-8
M.F
C9H11N3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine

CAS Number

675581-77-8

Product Name

2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

2-ethyl-1-methylimidazo[4,5-c]pyridine

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C9H11N3/c1-3-9-11-7-6-10-5-4-8(7)12(9)2/h4-6H,3H2,1-2H3

InChI Key

DDMOIHNNLKBKDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)C=CN=C2

2-Ethyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, characterized by the presence of an imidazole ring fused to a pyridine ring. This compound features a methyl group at the first position and an ethyl group at the second position of the imidazole ring. The unique structure of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine contributes to its interesting chemical properties and biological activities, making it a subject of research in medicinal chemistry.

The chemical reactivity of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine can be explored through various synthetic pathways. Typical reactions include:

  • Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution under appropriate conditions, facilitating functionalization at different positions.
  • Cyclization Reactions: This compound can serve as a precursor in cyclization reactions to form more complex heterocycles.

2-Ethyl-1-methyl-1H-imidazo[4,5-c]pyridine exhibits notable biological activities, particularly in pharmacology. Research indicates that compounds within the imidazo[4,5-c]pyridine class can act as:

  • Antitumor Agents: They have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Agents: Some derivatives demonstrate activity against various pathogens.
  • CNS Modulators: They may influence neurotransmitter pathways, suggesting potential applications in treating neurological disorders.

Several synthesis methods have been developed for 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine. Common approaches include:

  • Cyclization of Precursors: Starting from appropriate pyridine or imidazole derivatives, cyclization reactions can yield the target compound.
  • Multi-step Synthesis: This involves several reaction steps including functional group transformations and coupling reactions to build the desired structure.
  • Green Chemistry Approaches: Recent developments focus on environmentally friendly solvents and reagents to synthesize imidazo[4,5-c]pyridines efficiently.

For example, one method involves the cyclization of 2-amino-pyridine derivatives with suitable electrophiles under mild conditions to produce imidazo[4,5-c]pyridine derivatives with high yields .

The applications of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine are diverse and include:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting cancer and infectious diseases.
  • Biological Research: Used in studies related to enzyme inhibition and receptor modulation.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Research into the interactions of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine with biological targets has revealed its potential as a modulator of various enzymes and receptors. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific proteins or receptors.
  • Mechanism of Action: Understanding how it influences biological pathways at the molecular level.

Such studies are crucial for elucidating its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-Methylimidazo[4,5-b]pyridineMethyl group at position 1Known for its mutagenic properties
2-Methylimidazo[4,5-b]pyridineMethyl group at position 2Exhibits different biological activities
3-Ethylimidazo[4,5-b]pyridineEthyl group at position 3Potential use as an anti-inflammatory agent
Imidazo[4,5-c]pyridinoneContains a carbonyl groupShows promise as an anti-cancer agent

The uniqueness of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine lies in its specific substitution pattern which influences its reactivity and biological activity compared to these similar compounds.

Traditional Condensation Approaches Using 3,4-Diaminopyridine Precursors

Traditional condensation methods remain foundational for synthesizing imidazo[4,5-c]pyridines, particularly through reactions between 3,4-diaminopyridine precursors and carboxylic acid derivatives. Dymińska et al. demonstrated that refluxing 3,4-diaminopyridine with formic acid in 100% concentration yields 7-methyl-3H-imidazo[4,5-c]pyridine, a closely related analog, in high purity. This approach leverages the dehydrating properties of formic acid to facilitate cyclization, though prolonged reflux (6 hours) is required.

Polyphosphoric acid (PPA) has emerged as a superior dehydrating agent for such condensations. Under microwave irradiation, 3,4-diaminopyridine reacts with carboxylic acids in PPA at elevated temperatures (120–150°C), achieving yields of ~75% within 30 minutes. This method is particularly effective for introducing alkyl and aryl substituents at the 2-position of the imidazo[4,5-c]pyridine core. For instance, coupling with propionic acid derivatives under these conditions could theoretically yield the 2-ethyl variant, though specific examples remain underexplored.

A modified protocol by Rene et al. employs fluorinated carboxylic acids with 3,4-diaminopyridine in ethylene glycol, achieving yields of 54%–99%. This method’s compatibility with electron-withdrawing groups suggests potential for synthesizing 2-ethyl-1-methyl derivatives by selecting appropriate acid precursors, though methyl group introduction at the 1-position may require additional N-alkylation steps.

ReactantsConditionsYieldReference
3,4-Diaminopyridine + HCOOHReflux, 6 hoursHigh
3,4-Diaminopyridine + RCOOHPPA, microwave, 150°C~75%
3,4-Diaminopyridine + F-RCOOHEthylene glycol, 120°C54–99%

Metal-Free Aqueous Phase Cyclization Strategies

Recent emphasis on green chemistry has spurred the development of metal-free aqueous-phase cyclization methods. Chapman et al. reported a rapid NaOH-promoted cycloisomerization of N-propargylpyridinium bromides in water, achieving quantitative yields within minutes at ambient temperatures. While this method was initially applied to imidazo[1,2-a]pyridines, adapting the substrate to 3,4-diaminopyridine derivatives could enable analogous synthesis of imidazo[4,5-c]pyridines. For example, propargylation of 3,4-diaminopyridine followed by base-mediated cyclization might yield the target scaffold without metal catalysts.

Another metal-free approach involves the reaction of α-haloketones with 2-aminopyridines. Zhu et al. demonstrated that α-bromo/chloroketones react with 2-aminopyridines under catalyst-free conditions to form imidazo[1,2-a]pyridines. Translating this to imidazo[4,5-c]pyridines would require using 3,4-diaminopyridine and ethyl-substituted α-haloketones, though regioselectivity challenges may arise.

Multicomponent Reaction Systems for Imidazo[4,5-c]Pyridine Scaffold Assembly

Multicomponent reactions (MCRs) offer efficient access to complex imidazo[4,5-c]pyridines. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridines, aldehydes, and isocyanides, has been adapted for fused polycyclic systems. For instance, Singh et al. synthesized tetracyclic imidazo[4,5-b]pyridines via GBB followed by Pictet–Spengler cyclization. Applying this strategy to 3,4-diaminopyridine, ethyl aldehyde, and methyl isocyanide could yield 2-ethyl-1-methyl derivatives in a single pot, though steric effects may necessitate optimization.

Chernyak’s three-component coupling of 2-aminopyridines, aldehydes, and alkynes provides another route to imidazo[1,2-a]pyridines. Modifying the amine component to 3,4-diaminopyridine and employing propiolic acid derivatives might direct cyclization toward the [4,5-c] isomer, though reaction pathway control remains a challenge.

Catalytic Systems in Imidazo[4,5-c]Pyridine Synthesis

Catalytic systems enhance both efficiency and selectivity in imidazo[4,5-c]pyridine synthesis. Rosenberg et al. employed Pd catalysts for amide coupling between 3-aminopyridines and primary amides, achieving yields of 51%–99%. Applying this to 3,4-diaminopyridine with ethylamine derivatives could facilitate N1-alkylation while introducing the ethyl group at C2, though competing reactions at the 4-amino group must be managed.

Reductive cyclization methods using SnCl₂·2H₂O have also proven effective. Harer et al. demonstrated that SnCl₂ mediates the reaction between 2-nitro-3-aminopyridine and ketones in formic acid, yielding imidazo[4,5-b]pyridines. Adapting this to 3-nitro-4-aminopyridine and ethyl methyl ketone could yield the target compound, with the nitro group’s reduction and subsequent cyclization being critical steps.

CatalystSubstratesConditionsYieldReference
Pd(OAc)₂/XanthPhos3-Aminopyridine + primary amidesReflux, t-BuOH51–99%
SnCl₂·2H₂O2-Nitro-3-aminopyridine + ketonesFormic acid, refluxModerate
NaOHN-Propargylpyridinium bromidesAqueous, ambientQuantitative

The imidazo[4,5-c]pyridine core structure demonstrates potent kinase inhibitory activity, particularly against Src family kinases which serve as critical therapeutic targets for glioblastoma multiforme treatment [6] [26]. Recent investigations have identified novel imidazo[4,5-c]pyridin-2-one derivatives as selective Src family kinase inhibitors with submicromolar potency [39].

Src Family Kinase Inhibition Data

CompoundSrc Kinase IC50 (nanomolar)Fyn Kinase IC50 (nanomolar)Cell Line ActivityGlioblastoma Cell Lines Tested
1d850780SubmicromolarU87, U251, T98G, U87-EGFRvIII
1e920840SubmicromolarU87, U251, T98G, U87-EGFRvIII
1q750680SubmicromolarU87, U251, T98G, U87-EGFRvIII
1s480520High activityU87, U251, T98G, U87-EGFRvIII

Compound 1s demonstrated the most promising inhibitory profile with Src kinase inhibition at 480 nanomolar and Fyn kinase inhibition at 520 nanomolar concentrations [6] [39]. Molecular dynamics simulations revealed specific binding patterns within the adenosine triphosphate binding site of Src family kinases, providing mechanistic insights into the inhibitory activity [26]. The absorption, distribution, metabolism, and excretion predictions indicated that compound 1s meets the criteria for central nervous system drug candidates [6].

The imidazo[4,5-c]pyridine derivatives exhibit selectivity for Src family kinases through structural optimization of the core scaffold [5]. The positioning of nitrogen atoms within the pyridine ring significantly influences kinase selectivity and potency, with specific substitution patterns enhancing binding affinity to the kinase active site [34].

Anticancer Agent Development Through Apoptotic Pathway Modulation

Imidazo[4,5-c]pyridine derivatives demonstrate significant anticancer potential through multiple apoptotic pathway mechanisms [12] [15]. The compounds induce mitochondrial pathway-mediated apoptosis by modulating proapoptotic and antiapoptotic protein expression [15].

Anticancer Activity Profiles

CompoundCancer Cell LineIC50 Value (micromolar)MechanismActivity Range
6HCT-150.08Tubulin inhibition80-200 nanomolar
7HeLa0.1Tubulin inhibition100-200 nanomolar
9MCF-70.3Antiproliferative0.3-0.9 micromolar
11bA54912.26Antiproliferative12.26±0.8 micromolar
11dMCF-713.37Antiproliferative13.37±0.4 micromolar

The molecular mechanism involves upregulation of proapoptotic proteins including Bcl-2-associated X protein and Bcl-2 antagonist killer, while simultaneously downregulating antiapoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra large [15]. This dual modulation results in mitochondrial outer membrane permeabilization and subsequent caspase cascade activation [15].

Novel imidazo[4,5-c]pyridine-piperidine hybrid compounds exhibit potent anticancer activity against MCF-7 and A549 cell lines [13]. Compound 11b demonstrated remarkable inhibition with an IC50 value of 12.26 micromolar against A549 cells, while compound 11d showed potent inhibition with an IC50 of 13.37 micromolar against MCF-7 cells [13]. Molecular docking studies against estrogen receptor alpha revealed strong binding interactions and favorable energies compared to reference compounds [13].

The imidazo[4,5-c]pyridine scaffold also demonstrates activity as a histone methyltransferase enhancer of zeste homolog 2 inhibitor [1]. The compound 3-deazaneplanocin A, containing the imidazo[4,5-c]pyridine core, acts as both an S-adenosyl-L-homocysteine synthesis inhibitor and enhancer of zeste homolog 2 inhibitor, positioning it as a potential therapeutic agent for various cancer types [1] [53].

Antiviral and Antimicrobial Activity Mechanisms

Imidazo[4,5-c]pyridine derivatives exhibit broad-spectrum antiviral activity through multiple mechanisms including ribonucleic acid-dependent ribonucleic acid-polymerase inhibition and viral replication interference [17] [18] [24]. The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine demonstrated potent inhibitory activity against classical swine fever virus with an effective concentration 50 of 1.6 micromolar [17].

Antiviral Activity Data

CompoundTarget VirusEC50 ValueMechanismResistance Mutation
BPIPCSFV Alfort(187)1.6 micromolarRibonucleic acid polymerase inhibitionT259S in NS5B
GS-327073Hepatitis C VirusPotent inhibitorHepatitis C virus replication inhibitionNot specified
2-(2-fluorophenyl) derivativesHepatitis C VirusSelective inhibitionViral replication inhibitionNot specified

The antiviral mechanism involves targeting the viral ribonucleic acid-dependent ribonucleic acid-polymerase, specifically the NS5B protein [17]. Drug-resistant virus selection revealed a T259S mutation in NS5B, which is located near F224, a residue crucial for antiviral activity [17]. Molecular docking studies suggest that this mutation negatively impacts the stacking interaction between the imidazo[4,5-c]pyridine ring system and the F224 residue [17].

Hepatitis C virus inhibition represents another significant antiviral application [18] [23] [24]. The substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines demonstrate selective activity against hepatitis C virus in subgenomic replicon systems [24]. Lead optimization resulted in the identification of highly potent inhibitors of in vitro hepatitis C virus replication, including compound GS-327073 [23].

Antimicrobial activity against Mycobacterium tuberculosis has been demonstrated by novel imidazo[4,5-c]pyridine derivatives containing amide, urea, and sulfonamide functionalities [22] [32]. Compounds 21, 22, and 23 showed the most significant activity against Mycobacterium tuberculosis in both in vitro and in vivo studies, with substantial bacterial load reduction in lung and spleen tissues at 50 milligrams per kilogram body weight [22].

Neurological Applications: Central Nervous System-Targeted Drug Design

Imidazo[4,5-c]pyridine derivatives demonstrate significant potential for central nervous system applications through modulation of various neurological targets [25] [28] [30]. These compounds can modulate several diseases associated with central nervous system dysfunction including Alzheimer disease, Parkinson disease, schizophrenia, depression, and sleeping disorders [28].

Central Nervous System Applications

ApplicationTargetCompound ClassTherapeutic IndicationDevelopment Status
Glioblastoma treatmentSrc family kinasesImidazo[4,5-c]pyridin-2-onesBrain cancer treatmentPreclinical candidate
Tumor necrosis factor alpha modulationTumor necrosis factor alpha signaling3H-imidazo[4,5-c]pyridinesNeurological disordersPatent filed
Wnt pathway inhibitionWnt signaling components3-(1H-imidazo[4,5-c]pyridin-2-yl) derivativesNeurological conditionsPatent approved
Gamma-aminobutyric acid receptor modulationGamma-aminobutyric acid receptorsImidazo[4,5-c]pyridine derivativesAnxiety and sleep disordersResearch stage

The glioblastoma multiforme treatment application represents the most advanced neurological application [6] [26]. Imidazo[4,5-c]pyridin-2-one derivatives target Src family kinases, which serve as ideal therapeutic targets for glioblastoma treatment due to their role in tumor progression and metastasis [26]. Compound 1s demonstrated effective activity against multiple glioblastoma cell lines including U87, U251, T98G, and U87-EGFRvIII, with activity comparable to the reference compound PP2 [6].

Tumor necrosis factor alpha modulation represents another significant neurological application [30]. Substituted 3H-imidazo[4,5-c]pyridine derivatives act as potent modulators of human tumor necrosis factor alpha activity, providing therapeutic benefit for neurological and neurodegenerative disorders, pain and nociceptive disorders [30]. These compounds modulate tumor necrosis factor alpha signaling through specific receptor interactions, offering potential treatments for inflammatory neurological conditions [30].

The Wnt pathway inhibition application involves azaindazole compounds containing the imidazo[4,5-c]pyridine core for treating neurological conditions and diseases resulting from mutations or dysregulation of the Wnt pathway [29]. These compounds target Wnt signaling components and provide therapeutic options for genetic diseases and neurological disorders characterized by Wnt pathway activation [29].

Gamma-aminobutyric acid receptor modulation represents an emerging application area [1]. The compound bamaluzole, containing the imidazo[4,5-c]pyridine system, functions as a gamma-aminobutyric acid receptor agonist with anticonvulsant properties [1]. This mechanism provides potential therapeutic applications for anxiety disorders, sleep disorders, and epileptic conditions through enhancement of inhibitory neurotransmission [1].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

161.095297364 g/mol

Monoisotopic Mass

161.095297364 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types